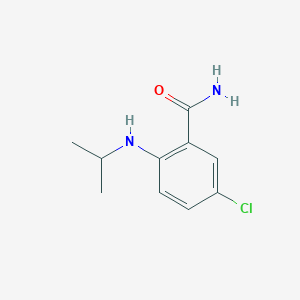

5-Chloro-2-(propan-2-ylamino)benzamide

Description

Properties

IUPAC Name |

5-chloro-2-(propan-2-ylamino)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-6(2)13-9-4-3-7(11)5-8(9)10(12)14/h3-6,13H,1-2H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQATRQMPDYSHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitro Reduction and Sequential Functionalization

A widely adopted strategy begins with nitro-substituted benzoic acid precursors. For example, 2-nitro-5-chlorobenzoic acid serves as a starting material due to the nitro group’s dual role as a directing group and reducible functionality. The synthesis proceeds as follows:

-

Chlorination and Amidation :

-

2-Nitrobenzoic acid undergoes chlorination at position 5 using sulfonyl chloride (SO₂Cl₂) in an inert solvent such as dichloromethane, achieving regioselectivity via the nitro group’s meta-directing effect.

-

The resulting 5-chloro-2-nitrobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by amidation with aqueous ammonia to yield 5-chloro-2-nitrobenzamide.

-

-

Nitro Reduction to Amine :

-

Isopropyl Group Introduction :

Key Data :

Directed Chlorination of 2-Aminobenzamide Derivatives

An alternative route prioritizes early installation of the amino group to leverage its ortho/para-directing effects:

-

Amination and Chlorination :

-

Amide Formation :

Challenges :

Coupling-Based Strategies

Modern approaches employ transition metal catalysis for efficient bond formation:

-

Ullmann Coupling :

-

Buchwald-Hartwig Amination :

Advantages :

Methodological Variations and Optimization

Solvent and Temperature Effects

Catalytic Systems

-

Reductive Amination : NaBH(OAc)₃ in dichloroethane enhances isopropyl group introduction, reducing reaction time from 24 h to 6 h.

-

Directed ortho-Metalation : Employing LDA (Lithium Diisopropylamide) with 2-(propan-2-ylamino)benzamide directs chlorination exclusively to position 5.

Industrial-Scale Considerations

The patent CN101492387B highlights cost-effective bulk synthesis:

-

One-Pot Nitro Reduction and Chlorination :

-

Continuous Flow Systems :

Analytical and Purification Techniques

-

HPLC Purity : Reverse-phase C18 columns (ACN/H₂O gradient) confirm >99% purity.

-

Crystallization : Ethyl acetate/hexane recrystallization removes residual isopropylamine, yielding colorless crystals.

Emerging Innovations

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(propan-2-ylamino)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of amines or other reduced forms.

Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

5-Chloro-2-(propan-2-ylamino)benzamide serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including acylation and substitution reactions, which are essential for the development of new compounds with desired properties.

Synthetic Routes:

The synthesis of this compound typically involves several steps:

- Nitration : Starting from 5-chlorobenzoic acid, a nitro group is introduced at the second position.

- Reduction : The nitro group is reduced to an amino group using reducing agents like iron powder in hydrochloric acid.

- Acylation : The resulting amino compound is acylated with isopropylamine to yield this compound.

Biological Activities

Antimicrobial Properties:

Research has indicated that this compound exhibits potential antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, making it a candidate for further exploration as an antimicrobial agent.

Anticancer Research:

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets, potentially inhibiting cancer cell proliferation . For example, compounds structurally related to this compound have shown promising results in inhibiting kinases involved in cancer progression .

Medicinal Chemistry

Therapeutic Potential:

The ability of this compound to modulate enzyme activity positions it as a promising therapeutic agent. Its mechanism of action involves binding to specific receptors or enzymes, which can lead to significant biological effects such as the inhibition of enzyme activity or alteration of cellular signaling pathways .

Case Studies:

- Inhibition Studies : A study demonstrated that derivatives of this compound could inhibit specific kinases involved in disease processes, highlighting its potential for drug development aimed at treating conditions like cancer and infectious diseases .

- Apoptosis Induction : In cellular assays, compounds related to this compound induced apoptosis in cancer cell lines, suggesting a pathway for therapeutic intervention .

Industrial Applications

Material Development:

In industrial settings, this compound is utilized in the development of materials with specific properties. Its chemical structure allows it to be incorporated into polymers and coatings, enhancing their performance characteristics such as durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(propan-2-ylamino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-Chloro-2-(propan-2-ylamino)benzamide, highlighting differences in substituents, molecular weight, and functional groups:

Key Findings from Comparative Analysis:

Substituent Effects on Molecular Weight: The addition of an isopropyl group in this compound increases its molecular weight (~211 g/mol) compared to simpler analogs like 2-Amino-5-chlorobenzamide (170 g/mol) . Bromine substitution (as in Propyl 5-bromo-2-chlorobenzamide) further elevates molecular weight due to bromine’s higher atomic mass .

Bulky substituents like the thienylmethyl group in N¹-(2-Thienylmethyl)-2-amino-5-chlorobenzamide introduce steric hindrance, which may affect binding to biological targets .

Functional Group Impact on Solubility: The methoxy group in N-(5-Chloro-2-methoxyphenyl)-4-(2-methylpropanoylamino)benzamide improves lipophilicity, whereas the hydrophilic -NH₂ group in 2-Amino-5-chlorobenzamide enhances water solubility .

Research Implications

- For example, Mannich bases of 2-Chloro-4-nitrobenzamide show notable antimicrobial activity due to the nitro group’s electron-withdrawing effects .

- Synthetic Flexibility: The isopropylamino group in this compound provides a site for further derivatization, such as acylation or alkylation, to optimize pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-Chloro-2-(propan-2-ylamino)benzamide, and how can purity be maximized?

- Methodological Answer :

- Step 1 : Begin with chlorination of benzamide derivatives using reagents like PCl₃ or SOCl₂ under anhydrous conditions .

- Step 2 : Introduce the propan-2-ylamino group via nucleophilic substitution. Use sodium methoxide in methanol to deprotonate the amine and facilitate coupling .

- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

- Key Consideration : Monitor reaction progress with TLC and optimize stoichiometry to minimize byproducts like unsubstituted benzamide .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign signals for the chloro substituent (δ ~7.3 ppm for aromatic protons) and isopropylamino group (δ ~1.2 ppm for CH₃, δ ~3.8 ppm for NH) .

- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]+ at m/z 227.07 (calculated for C₁₀H₁₂ClN₂O) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Methodological Answer :

- Strategy : Synthesize analogs with variations in the chloro position (e.g., 4-chloro vs. 5-chloro) or isopropylamino group (e.g., tert-butylamino substitution). Compare inhibitory potency in enzyme assays (e.g., kinase inhibition) .

- Data Analysis : Use IC₅₀ values and molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity. For example, bulkier alkylamino groups may enhance hydrophobic interactions in enzyme pockets .

- Contradiction Handling : If bioactivity contradicts predictions (e.g., lower activity despite favorable docking), validate via isothermal titration calorimetry (ITC) to assess actual binding thermodynamics .

Q. What computational approaches are effective in predicting the compound’s reactivity and interactions with biological targets?

- Methodological Answer :

- In Silico Modeling :

- Reactivity : Use DFT (B3LYP/6-31G*) to calculate Fukui indices for electrophilic/nucleophilic sites, guiding functionalization strategies .

- Target Interaction : Perform MD simulations (GROMACS) to study stability of the compound in complex with proteins (e.g., PARP-1) over 100-ns trajectories .

- Validation : Cross-reference computational data with experimental results (e.g., enzymatic inhibition assays) to refine force field parameters .

Q. How can contradictory results in bioactivity assays (e.g., varying IC₅₀ across studies) be resolved?

- Methodological Answer :

- Root Cause Analysis :

Purity Discrepancies : Re-analyze compound batches via LC-MS to rule out degradation products .

Assay Conditions : Standardize buffer pH (e.g., Tris-HCl vs. PBS) and temperature (25°C vs. 37°C), which affect protein-ligand kinetics .

- Consensus Approach : Repeat assays in triplicate using orthogonal methods (e.g., fluorescence polarization and SPR) to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.